molecular formula C6H5N3OS2 B8127313 2-Acetamino-5-thiocyanatothiazole

2-Acetamino-5-thiocyanatothiazole

Cat. No.: B8127313
M. Wt: 199.3 g/mol
InChI Key: QHHQYUYWCFYKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamino-5-thiocyanatothiazole is a heterocyclic compound that features a thiazole ring substituted with acetamino and thiocyanato groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamino-5-thiocyanatothiazole typically involves the reaction of 2-aminothiazole with acetic anhydride and potassium thiocyanate. The reaction proceeds under mild conditions, often in the presence of a catalyst such as nano-BF3/SiO2, which enhances the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach, where the reactants are combined in a single reaction vessel. This method is efficient and cost-effective, making it suitable for large-scale production. The use of heterogeneous catalysts, such as nano-BF3/SiO2, allows for the reuse of the catalyst and minimizes waste .

Chemical Reactions Analysis

Types of Reactions

2-Acetamino-5-thiocyanatothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetamino-5-thiocyanatothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamino-5-thiocyanatothiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-thiocyanatothiazole
  • 2-Acetamino-4-thiocyanatothiazole
  • 2-Acetamino-5-nitrothiazole

Uniqueness

2-Acetamino-5-thiocyanatothiazole is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it exhibits higher potency in antimicrobial and anticancer assays, making it a valuable compound for further research and development .

Properties

IUPAC Name

(2-acetamido-1,3-thiazol-5-yl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS2/c1-4(10)9-6-8-2-5(12-6)11-3-7/h2H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHQYUYWCFYKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 2-amino-5-thiocyanatothiazole (15.7 g, 0.1 mol) and pyridine (12 g, 0.15 mol) in methylene chloride (100 mL) was added acetic anhydride (1.2 g, 0.12 mol) at rt. The mixture was stirred at rt for 6 h. The mixture was concentrated to dryness and to the residue MeOH (50 mL) was added. The precipitates were collected and washed with water. The solid was dried and recrystallized from MeOH to afford 2-acetylamino-5-thiocyanatothiazole (15.2 g, 76%) as a solid, mp 212° C.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamino-5-thiocyanatothiazole
Reactant of Route 2
Reactant of Route 2
2-Acetamino-5-thiocyanatothiazole
Reactant of Route 3
Reactant of Route 3
2-Acetamino-5-thiocyanatothiazole
Reactant of Route 4
Reactant of Route 4
2-Acetamino-5-thiocyanatothiazole
Reactant of Route 5
Reactant of Route 5
2-Acetamino-5-thiocyanatothiazole
Reactant of Route 6
Reactant of Route 6
2-Acetamino-5-thiocyanatothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.